molecular formula C12H19N5O3 B2602419 ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate CAS No. 921104-88-3

ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate

Cat. No. B2602419
CAS RN: 921104-88-3
M. Wt: 281.316
InChI Key: IMXMMCVCKRLDKY-UHFFFAOYSA-N
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Description

The compound appears to contain a cyclohexyl group attached to a tetrazol ring, which is a common structure in many pharmaceuticals due to its bioisosteric properties . The compound also contains an ethyl ester group, which could potentially make it more lipophilic and thus increase its bioavailability.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the tetrazol ring and the ester group. These groups can participate in a variety of interactions, including hydrogen bonding and dipole-dipole interactions .


Physical And Chemical Properties Analysis

Without specific data, I can only speculate on the physical and chemical properties of this compound. The presence of the ester group might make it relatively lipophilic, and the tetrazol ring could potentially make it a weak acid .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Design and Antimicrobial Screening : The synthesis of novel compounds involving derivatives of ethyl 2-oxoacetate has been explored for their antimicrobial properties. For instance, novel indazole bearing oxadiazole derivatives have been synthesized and shown to exhibit antimicrobial activity, which indicates the potential of ethyl 2-oxoacetate derivatives in developing new antimicrobial agents (Ghelani, Khunt, & Naliapara, 2017).

Bioactive Potential Exploration : Chemical investigations into ethyl acetate-methanol extracts from selected mollusks have led to the isolation of novel compounds. These compounds have been evaluated for their antioxidant and anti-inflammatory activities, demonstrating the versatility of ethyl 2-oxoacetate derivatives in probing bioactive potentials (Chakraborty & Joy, 2019).

Inhibitory Activity Against Protein-Tyrosine Phosphatase 1B : Ethyl 2-oxoacetate derivatives have been prepared and evaluated for their in vitro inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), showing potential as therapeutic agents in treating diseases related to PTP-1B activity (Navarrete-Vázquez et al., 2012).

Novel Synthesis Methods and Chemical Properties

Efficient Reagent for Synthesis : The use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the synthesis of α-ketoamide derivatives indicates the role of related ethyl 2-oxoacetate compounds in enhancing the efficiency and yield of peptide bond formation, offering a safer alternative to traditional reagents (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).

Characterization and Solvent Effects : Studies focusing on the solubility, characterization, and solvent effects of compounds related to ethyl 2-oxoacetate help understand the physical and chemical properties essential for their application in various scientific research fields (Zhu, Hong, Zhu, Dai, Xu, & Zhao, 2019).

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on a variety of factors, including the specific properties of the compound and how it’s handled. Without specific information, it’s difficult to provide a detailed analysis .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s a pharmaceutical, for example, future research might focus on optimizing its pharmacokinetic properties or exploring its potential uses in treating various diseases .

properties

IUPAC Name

ethyl 2-[(1-cyclohexyltetrazol-5-yl)methylamino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O3/c1-2-20-12(19)11(18)13-8-10-14-15-16-17(10)9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXMMCVCKRLDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=NN=NN1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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